molecular formula C15H14O7 B154863 Fusarubin CAS No. 1702-77-8

Fusarubin

Cat. No. B154863
CAS RN: 1702-77-8
M. Wt: 306.27 g/mol
InChI Key: FKJXMYJPOKQPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusarubin is a natural pigment that is produced by certain fungi, including Fusarium species. It has been the subject of scientific research due to its potential uses in various fields, including medicine, agriculture, and food industry.

Scientific Research Applications

Antifungal Activity and Molecular Modeling

Fusarubin analogues from Fusarium oxysporum demonstrated antifungal activity against soil-borne phytopathogenic fungi. A study highlighted the structure-antifungal activity relationship and potential mechanisms through molecular docking and simulations against target enzymes (Kundu et al., 2020).

Biosynthesis and Pigmentation

Research on Fusarium fujikuroi linked fusarubin-type polyketides to a gene cluster responsible for pigment formation in perithecia, contributing to fungal pigmentation and potentially to other biological functions (Studt et al., 2012).

Membrane-Based Separation and Purification

A study focused on membrane filtration for separating, concentrating, and purifying fusarubins from Fusarium solani, highlighting the potential of this method for industrial scale-up (Kristensen et al., 2022).

Secondary Metabolite Production and Pathogenesis

Research into Fusarium chlamydosporum's production of fusarubin suggested its role in pathogenesis and highlighted its pharmacological activities, marking a breakthrough in understanding fusarubin's production and applications (Thomas & Tirumale, 2022).

Anti-Nemic and Antibacterial Properties

Fusarubin was found to exhibit strong anti-nemic activity against root-knot nematode and moderate effectiveness against reniform nematode, suggesting its potential in developing nematicidal formulations (Kundu et al., 2016). Additionally, naphthoquinones including fusarubin demonstrated antibacterial activity, particularly by stimulating respiratory activity and generating oxygen radicals in bacteria (Haraguchi et al., 1997).

Anticancer Potential

Fusarubin and related compounds isolated from Cladosporium species were shown to inhibit cell growth in various cancer cell lines, suggesting their potential as chemotherapeutic agents (Adorisio et al., 2019).

properties

CAS RN

1702-77-8

Product Name

Fusarubin

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

IUPAC Name

3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione

InChI

InChI=1S/C15H14O7/c1-15(20)4-6-7(5-22-15)13(18)10-8(16)3-9(21-2)14(19)11(10)12(6)17/h3,17-18,20H,4-5H2,1-2H3

InChI Key

FKJXMYJPOKQPSS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Canonical SMILES

CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Other CAS RN

1702-77-8

synonyms

fusarubin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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